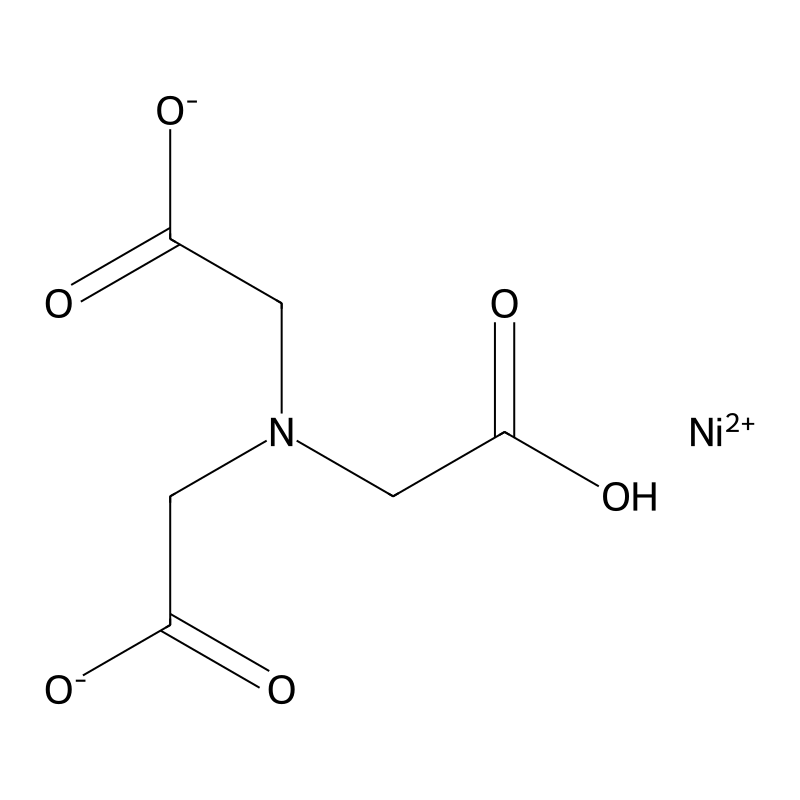Nickel nitrilotriacetic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Description
Nickel nitrilotriacetic acid is a coordination compound formed by the complexation of nickel ions with nitrilotriacetic acid, an aminopolycarboxylic acid. The chemical formula for nickel nitrilotriacetic acid is , and it is characterized by its ability to chelate metal ions, making it useful in various applications, particularly in biochemistry and environmental science. The compound exhibits a unique structure where the nickel ion is coordinated to the three carboxylate groups of the nitrilotriacetic acid, forming a stable complex that can influence biological processes and
In laboratory settings, nickel nitrilotriacetic acid is often utilized in affinity chromatography, where it binds to proteins containing histidine tags. The binding mechanism is facilitated by the coordination of nickel ions to the nitrogen atoms in histidine residues, allowing for effective protein purification .
Nickel nitrilotriacetic acid has been studied for its biological activity, particularly its role in enhancing the bioavailability of nickel ions in microbial processes. Research indicates that this compound can significantly affect methane production by methanogenic archaea, as it helps maintain an optimal concentration of nickel ions necessary for enzymatic activities involved in methane fermentation . Additionally, due to its chelating properties, nickel nitrilotriacetic acid may influence metal ion homeostasis in biological systems.
Nickel nitrilotriacetic acid can be synthesized through various methods, typically involving the reaction of nitrilotriacetic acid with nickel salts. Common synthesis procedures include:
- Direct Reaction: Mixing an aqueous solution of nitrilotriacetic acid with a nickel salt (such as nickel sulfate or nickel chloride) under controlled pH conditions to facilitate complex formation.
- Precipitation Method: Adding a base to precipitate nickel hydroxide from a nickel salt solution and then reacting it with nitrilotriacetic acid to form the desired complex.
- Immobilization Techniques: Coupling nickel ions to solid supports using nitrilotriacetic acid as a linker for applications in protein purification .
Nickel nitrilotriacetic acid has several important applications:
- Biochemical Research: It is widely used in affinity chromatography for purifying proteins that contain histidine tags.
- Environmental Chemistry: The compound serves as a chelating agent for removing heavy metals from contaminated water sources.
- Agriculture: It can be used as a micronutrient source for plants requiring nickel for enzymatic functions.
- Industrial Processes: Nickel nitrilotriacetic acid is employed in various industrial applications involving catalysis and metal recovery.
Interaction studies involving nickel nitrilotriacetic acid focus on its role as a chelator and its effects on biological systems. Research has demonstrated that the presence of this compound can enhance the solubility and bioavailability of nickel ions, which are crucial for certain biochemical pathways. Additionally, studies have explored how varying concentrations of this compound affect microbial communities involved in biogas production .
Nickel nitrilotriacetic acid shares similarities with several other chelating agents and coordination compounds. Here are some comparable compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Nitrilotriacetic Acid | Aminopolycarboxylic Acid | Forms stable complexes with multiple metal ions |
| Ethylenediaminetetraacetic Acid | Tetraaminocarboxylic Acid | More versatile chelator but less biodegradable |
| N-Methyliminodiacetic Acid | Methylated Aminocarboxylic Acid | More biodegradable alternative to traditional chelators |
| Imidodiacetic Acid | Amino Dicarboxylic Acid | Often used for metal ion purification |
| N-(2-Carboxyethyl)iminodiacetic Acid | Biodegradable Chelator | Designed for enhanced environmental compatibility |
Nickel nitrilotriacetic acid is unique due to its balance between effective metal ion chelation and relatively low environmental impact compared to other chelators like ethylenediaminetetraacetic acid, which can persist longer in ecosystems .
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Decomposition
UNII
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]
Pictograms



Irritant;Health Hazard;Environmental Hazard








